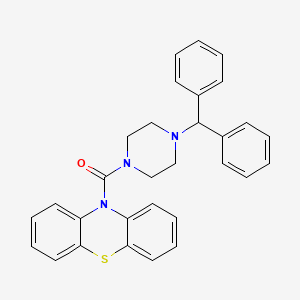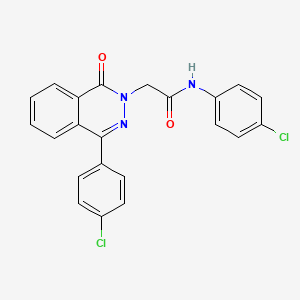![molecular formula C22H20O3 B11604449 8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11604449.png)
8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bencil-2,3,4,9-tetrametil-7H-furo[2,3-f]croman-7-ona es un complejo compuesto orgánico con una estructura única que combina un núcleo furocromanona con múltiples grupos metilo y un sustituyente bencilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 8-bencil-2,3,4,9-tetrametil-7H-furo[2,3-f]croman-7-ona generalmente implica múltiples pasos, comenzando con moléculas orgánicas más simples. El proceso a menudo incluye:
Formación del núcleo furocromanona: Esto se puede lograr a través de reacciones de ciclización que involucran precursores apropiados.
Introducción de grupos metilo: Reacciones de metilación utilizando reactivos como yoduro de metilo o sulfato de dimetilo en condiciones básicas.
Adición del grupo bencilo: La bencilación se puede realizar utilizando cloruro de bencilo en presencia de una base como hidruro de sodio o carbonato de potasio.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y automatización para garantizar una calidad constante y escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
8-bencil-2,3,4,9-tetrametil-7H-furo[2,3-f]croman-7-ona puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Usando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Empleando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Cloruro de bencilo en presencia de una base para la bencilación.
Productos Principales
Los productos principales de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
8-bencil-2,3,4,9-tetrametil-7H-furo[2,3-f]croman-7-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Uso potencial en el estudio de interacciones enzimáticas y vías metabólicas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 8-bencil-2,3,4,9-tetrametil-7H-furo[2,3-f]croman-7-ona involucra su interacción con objetivos y vías moleculares específicos. Este compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 7H-Furo 3,2-gbenzopirano-7-ona, 4-metoxí- : También conocido como bergapteno, este compuesto tiene un núcleo furocromanona similar pero con diferentes sustituyentes .
- 7H-Furo 3,2-gbenzopirano-7-ona, 9-[(3-metil-2-butenil)oxi]- : Conocido como imperatorina, presenta un grupo isopenteniloxi en lugar del grupo bencilo .
- 7H-Furo 3,2-gbenzopirano-7-ona, 4,9-dimetoxí- : También llamado isopimpinelina, este compuesto tiene grupos metoxí en las posiciones 4 y 9 .
Unicidad
8-bencil-2,3,4,9-tetrametil-7H-furo[2,3-f]croman-7-ona es único debido a su combinación específica de sustituyentes, que puede impartir propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C22H20O3 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
8-benzyl-2,3,4,9-tetramethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C22H20O3/c1-12-10-18-20(21-19(12)13(2)15(4)24-21)14(3)17(22(23)25-18)11-16-8-6-5-7-9-16/h5-10H,11H2,1-4H3 |
Clave InChI |
YMMLRGVFZDAKQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C4=C1C(=C(O4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{(5Z)-5-[3-(acetyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11604380.png)
![2-(2-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11604386.png)
![(7Z)-3-(4-fluorophenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11604391.png)
![3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11604399.png)

![N'-[(3Z)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carbohydrazide](/img/structure/B11604415.png)
![2-ethoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11604421.png)

![6-methyl-7-[(3-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11604426.png)

![methyl 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11604440.png)
![Methyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11604441.png)
![ethyl 7-cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11604448.png)
